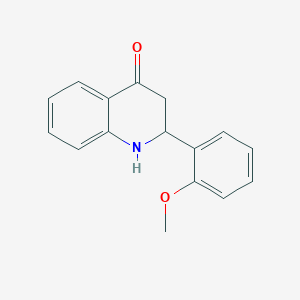

2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family, characterized by a bicyclic quinolinone core substituted at the C2 position with a 2-methoxyphenyl group. The methoxy group at the ortho position of the aryl ring may influence electronic and steric properties, affecting both synthetic accessibility and intermolecular interactions in crystalline states.

Key structural features include:

- Hydrogen bonding: The N–H group in the dihydroquinolinone core participates in hydrogen bonding with carbonyl oxygen atoms, stabilizing the molecular conformation .

- C–H∙∙∙π interactions: The methoxyphenyl substituent engages in weak non-covalent interactions, contributing to crystal packing .

Synthetic routes for this compound often involve multicomponent reactions or transition metal-catalyzed cross-coupling, though specific protocols for the 2-methoxyphenyl variant are less documented compared to analogs (e.g., halogenated or dimethoxyphenyl derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with aniline derivatives, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Functional Group Transformations

2.1 Oxidation

-

C-C Oxidative Coupling : Dihydroquinolin-4-ones undergo oxidative C-C coupling using p-chloranil in DMF. For example, 22a was oxidized to 23a in 61% yield under these conditions .

-

N-Oxidation : Quinoline derivatives can form N-oxides via oxidation, though specific conditions for this compound are not detailed in the provided sources.

2.2 Dehydration

Reduction products (e.g., 4-hydroxytetrahydroquinolines) can undergo dehydration using PTSA (p-toluenesulfonic acid) in the presence of air to form dihydroquinolin-4-ones. This is exemplified by the conversion of 26a to 2 (Dubamine alkaloid) in 81% yield .

Structural Stability and Reactivity

3.1 Molecular Interactions

The crystal structure of dihydroquinolin-4-ones reveals stabilization via C-H⋯O and C-H⋯π interactions. For example, in the sulfonamide-dihydroquinolinone hybrid (DHQ), C-H⋯O interactions form dimer chains, while C-H⋯π interactions contribute to chain formation .

3.2 Frontier Orbitals and Reactivity

Theoretical calculations on DHQ indicate electrophilic sites near oxygen atoms and depleted electron density around hydrogen atoms , suggesting susceptibility to nucleophilic attack or hydrogen bonding. The band gap (3.29 eV) between frontier orbitals highlights moderate reactivity .

Biological Activity and Selectivity

While not directly related to chemical reactions, the cytotoxicity data for related compounds provides context for reactivity:

| Compound | PBMC IC₅₀ (μM) | MV-4-11 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2e | 9.54 ± 0.063 | 0.12 ± 0.044 | 79.5 |

| 2p | >10 | 0.40 ± 0.068 | >25 |

| 2q | >10 | 0.24 ± 0.10 | >42 |

| 2u | >10 | 0.80 ± 0.29 | >12.5 |

| Data from benzofuroquinoline derivatives . |

Reaction Conditions and Yields

5.1 Oxidative C-C Coupling

| Entry | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | NBS/MeOH/silica gel | 3 h | Complex |

| 2 | p-chloranil/DCM | 24 h | 8 |

| 3 | p-chloranil/DMF | 2 h | 61 |

| Table derived from dihydroquinolin-4-one oxidation . |

5.2 Reduction and Dehydration

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines, which are responsible for mediating inflammatory responses. This property positions it as a candidate for developing treatments for inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For example, it can be utilized in cyclization reactions to produce other heterocyclic compounds .

Precursor for Drug Development

Due to its biological activities, this compound is being explored as a precursor for synthesizing novel therapeutic agents. Researchers are investigating modifications to enhance its efficacy and selectivity against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 2-(2-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one and its analogs:

Crystallographic and Spectroscopic Differences

- Space groups: The 3,5-dimethoxyphenyl derivative crystallizes in the centrosymmetric P21/c space group, while 2-(2-methoxyphenyl) analogs (e.g., CMQ) form non-centrosymmetric arrangements due to steric hindrance from the ortho-methoxy group .

- NMR signatures : Methoxy protons resonate at δ ~3.8–4.0 ppm in ¹H NMR, whereas sulfonyl derivatives show distinct ³¹P NMR signals (δ 10.57–10.90 ppm) .

Biological Activity

2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C16H15NO. The compound features a quinoline core structure with a methoxy-substituted phenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have exhibited significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- A study reported that compounds structurally similar to this compound demonstrated IC50 values as low as 0.12 μM against the MV-4-11 leukemia cell line, indicating potent activity against leukemia cells .

- Another investigation found that derivatives of quinolone compounds showed promising results against breast cancer cell lines (MCF-7) and leukemia cells (HL-60), with some exhibiting selective toxicity towards malignant cells over normal cells .

The mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Key findings include:

- Substituent Effects : The presence of electron-donating groups like methoxy on the phenyl ring enhances anticancer activity. For example, replacing methoxy with an ethoxy group resulted in a significant decrease in potency .

| Compound Structure | IC50 (μM) | Cell Line | Comments |

|---|---|---|---|

| 2-(2-Methoxyphenyl)-... | 0.12 | MV-4-11 | High selectivity towards cancer cells |

| Related quinolone | 0.32 | COLO205 | Excellent antiproliferative activity |

| Other derivatives | Varies | MCF-7, HL-60 | Effective against multiple cancer types |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Notably, these compounds generally show low cardiotoxicity and carcinogenic risk but may present challenges related to drug-drug interactions and mutagenicity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the cyclization of 2-aminoacetophenone with substituted benzaldehydes. For example, pyrrolidine (20 mol%) in ethanol:water (1:1) at 50°C efficiently catalyzes the reaction, yielding 2-aryl derivatives with >90% purity after column chromatography . Optimization should focus on solvent polarity (e.g., aqueous ethanol enhances solubility and reaction rate) and catalyst loading. TLC monitoring ensures reaction completion, while spectral data (IR, NMR) confirm product identity .

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : Use SHELXL for refinement. For example, space group Pbca with R factors <0.07 ensures accurate bond lengths and angles .

Q. What structural features distinguish this compound from related quinolinones?

Methodological Answer: The 2-methoxyphenyl substituent induces a dihedral angle of ~43° with the quinolinone core, altering electronic conjugation compared to unsubstituted analogs . Hydrogen bonding (C–H⋯O) in crystal packing further differentiates stability and solubility .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization pathway for synthesizing this compound?

Methodological Answer: The reaction proceeds via a base-catalyzed aldol condensation between 2-aminoacetophenone and benzaldehyde derivatives. Pyrrolidine activates the carbonyl group, facilitating enolate formation and subsequent intramolecular cyclization. Density functional theory (DFT) studies could validate transition states and regioselectivity .

Q. How does the methoxy substituent influence biological activity, and what structure-activity relationships (SAR) are observed?

Methodological Answer: The 2-methoxy group enhances lipophilicity and π-π stacking with biological targets. SAR studies on analogs (e.g., 4-chloro or 4-bromo derivatives) show that electron-withdrawing substituents increase antimicrobial activity, while methoxy groups improve CNS penetration . In vitro assays (e.g., cytotoxicity on tumor cells) paired with molecular docking (e.g., EGFR inhibition) can quantify these effects .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to receptors like opioid or EGFR kinases.

- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

Methodological Answer:

- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

- Crystallographic outliers : Check for twinning or disorder using PLATON; refine with SHELXL’s TWIN/BASF commands .

- Data reconciliation : Compare experimental results with theoretical calculations (e.g., Cambridge Structural Database entries) .

Q. What strategies improve the compound’s stability under physiological or experimental conditions?

Methodological Answer:

- pH stability : Buffered solutions (pH 6–8) minimize hydrolysis of the lactam ring .

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Thermal stability : DSC analysis reveals decomposition thresholds (>200°C), guiding storage conditions .

Q. Comparative Analysis

Q. How does this compound compare to 2,3-dihydroquinazolin-4(1H)-one in terms of synthetic complexity and bioactivity?

Methodological Answer:

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C16H15NO2/c1-19-16-9-5-3-7-12(16)14-10-15(18)11-6-2-4-8-13(11)17-14/h2-9,14,17H,10H2,1H3 |

InChI Key |

UTQLOQCHWMLWNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.